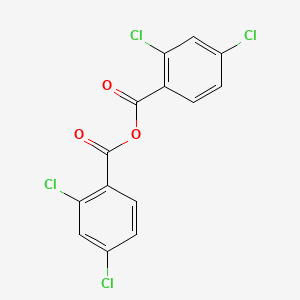

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

51417-52-8 |

|---|---|

Molecular Formula |

C14H6Cl4O3 |

Molecular Weight |

364.0 g/mol |

IUPAC Name |

(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |

InChI Key |

MEIRCVABHWFXDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate chemical structure and properties

Title: Comprehensive Technical Guide on (2,4-Dichlorobenzoyl) 2,4-Dichlorobenzoate: Structure, Properties, and Applications

Executive Summary

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, commonly referred to as 2,4-dichlorobenzoic anhydride or bis(2,4-dichlorobenzoyl) oxide, is a highly reactive symmetrical acid anhydride. It plays a pivotal role as an electrophilic acylation reagent in organic synthesis and as a specialized curing agent in polymer science. This whitepaper provides an authoritative, in-depth analysis of its chemical architecture, mechanistic reactivity, and validated experimental protocols for both its synthesis and industrial application.

Chemical Identity and Molecular Architecture

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (CAS: 51417-52-8) features two 2,4-dichlorophenyl rings linked by a 1[1]. The electron-withdrawing nature of the four chlorine substituents significantly increases the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic attack compared to unhalogenated analogs[2].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate |

| Synonyms | 2,4-Dichlorobenzoic anhydride, Bis(2,4-dichlorobenzoyl) oxide |

| CAS Registry Number | 51417-52-8 |

| Molecular Formula | C14H6Cl4O3 |

| Molecular Weight | 364.01 g/mol |

| Melting Point | 119–120 °C |

| Appearance | White solid |

Data aggregated from standardized chemical databases and 3[1],[3].

Table 2: NMR Characterization Data (CDCl3)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

|---|---|---|---|

| 1H | 7.97 | d, J = 8.5 Hz, 2H | Ar-H |

| 1H | 7.54 | d, J = 2.0 Hz, 2H | Ar-H |

| 1H | 7.38 | dd, J = 8.5, 2.0 Hz, 2H | Ar-H |

| 13C | 159.3 | s | C=O (Carbonyl) |

| 13C | 140.4, 136.2, 133.6, 131.6, 127.5, 126.0 | s | Aromatic Carbons |

Spectral data validated via 3[3].

Mechanistic Pathways and Reactivity Profile

As an activated anhydride, the compound participates in two primary reaction classes:

-

Nucleophilic Acyl Substitution: The anhydride bridge is readily cleaved by alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The 2,4-dichlorobenzoate anion acts as an excellent leaving group due to resonance stabilization and inductive electron withdrawal by the chlorine atoms.

-

Ullmann-Type Homocoupling: Under thermal conditions in the presence of copper powder and nitrogen-heterocyclic complexing agents (e.g., 2,2'-bipyridine), 2,4-dichlorobenzoic anhydride undergoes 4 to yield 5,5'-dichlorodiphenic anhydride[4].

Workflow of the photochemical synthesis and applications of 2,4-dichlorobenzoic anhydride.

Experimental Protocols

Protocol 1: Photochemical Synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate

Rationale: Traditional anhydride syntheses rely on harsh dehydrating agents (e.g., SOCl2) which pose environmental and safety risks. This modern protocol utilizes a metal-free, visible-light-induced oxidative cross-coupling. Trichloroisocyanuric acid (TCCA) is used to oxidize the aldehyde to an acyl chloride in situ, minimizing moisture exposure. Triethylamine (Et3N) is strategically employed as an acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium strictly toward the 3[3].

Step-by-Step Methodology:

-

Precursor Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2,4-dichlorobenzaldehyde in anhydrous dichloromethane (DCM).

-

Photochemical Oxidation: Introduce TCCA into the suspension. Irradiate the mixture using a solar simulator or a blue LED array for 4 hours at ambient temperature.

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4.5:0.5) eluent. Proceed only when the aldehyde spot (Rf ~0.6) completely disappears.

-

-

Nucleophilic Coupling: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature suppresses exothermic side reactions and prevents degradation of the highly reactive acyl chloride intermediate. Dropwise add 1.0 mmol of 2,4-dichlorobenzoic acid dissolved in DCM, followed immediately by 2.0 mmol of Et3N.

-

Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography to yield a white solid (yield ~51%)[3].

-

Final Validation: Confirm the product identity via 1H NMR (CDCl3). The presence of a distinct doublet at δ 7.97 ppm (J = 8.5 Hz, 2H) confirms the structural integrity of the anhydride bridge[3].

Protocol 2: Application as a Vulcanizing Agent in Flame-Retardant Silicone Rubber

Rationale: Bis(2,4-dichlorobenzoyl) oxide acts as a highly efficient cross-linking (vulcanizing) agent for methyl vinyl silicone rubber. Unlike standard peroxide curing agents that can leave volatile, destabilizing byproducts, this anhydride integrates seamlessly with inorganic flame retardants (like magnesium hydroxide) without compromising the 5 or solvent resistance of the polymer matrix[5].

Step-by-Step Methodology:

-

Polymer Mastication: In a temperature-controlled kneader set to 30 °C, blend 100 parts of methyl vinyl silicone rubber (MW ~620,000, 0.17% vinyl content) with 40 parts of fumed silica. Causality: Fumed silica acts as a reinforcing filler, providing the necessary mechanical backbone to the elastomer[5].

-

Flame Retardant Integration: Transfer the homogenous mixture to a double-roll mill at room temperature. Gradually incorporate 30 parts of 6000-mesh magnesium hydroxide and 5 parts of microencapsulated red phosphorus. Causality: Microencapsulation of the phosphorus prevents premature oxidation during milling and ensures uniform dispersion[5].

-

Curing Agent Addition: Allow the compounded rubber to rest for 30 minutes to relieve internal mechanical stress. Add 1.5 parts of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate. Mill the compound until completely uniform[5].

-

Vulcanization (Self-Validating Step): Age the material for 24 hours at room temperature to ensure complete wetting of the fillers by the polymer chains. Press-cure the material in a flat vulcanizing machine at 95 °C for 10 minutes. Validation: The resulting rubber sheet must exhibit no surface tackiness and should pass standard solvent-swelling tests, confirming complete cross-linking[5].

Handling, Safety, and Storage

As an activated anhydride, (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is moisture-sensitive. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent hydrolysis back to 2,4-dichlorobenzoic acid[1]. Standard PPE, including nitrile gloves and safety goggles, is mandatory, as the compound can cause skin sensitization and is classified as toxic to aquatic life (H317, H410)[1].

References

- Source: sigmaaldrich.

- Source: rsc.

- Source: google.com (Google Patents)

- Title: The Journal of Organic Chemistry 1974 Volume 39 No.

- Title: PubChemLite - 51417-52-8 (C14H6Cl4O3)

Sources

Technical Whitepaper: 2,4-Dichlorobenzoic Anhydride in Advanced Organic Synthesis

Topic: 2,4-Dichlorobenzoic Anhydride (CAS 51417-52-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Executive Summary

2,4-Dichlorobenzoic anhydride (CAS 51417-52-8) is a specialized acylating agent used primarily in the introduction of the 2,4-dichlorobenzoyl moiety into pharmacophores and complex organic intermediates. Unlike the more common benzoyl chloride, this anhydride offers a balance of reactivity and selectivity, mitigating the generation of corrosive HCl gas during acylation. However, its unique substitution pattern—featuring electron-withdrawing chlorine atoms at the ortho and para positions—creates a distinct "push-pull" dynamic between increased electrophilicity and steric hindrance. This guide provides a comprehensive technical analysis of its physicochemical properties, safe handling protocols (SDS), and validated experimental methodologies.

Physicochemical Profile & Electronic Properties

Structural Dynamics

The reactivity of 2,4-dichlorobenzoic anhydride is governed by two competing factors:

-

Electronic Activation (Inductive Effect): The chlorine atoms at positions 2 and 4 are electron-withdrawing (

effect). This reduces electron density at the carbonyl carbons, making them significantly more electrophilic than unsubstituted benzoic anhydride. -

Steric Deactivation: The chlorine atom at the ortho (C2) position introduces steric bulk. This hinders the approach of nucleophiles, particularly bulky alcohols or secondary amines, requiring the use of acylation catalysts such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the tetrahedral intermediate.

Property Data Table

Note: Data aggregated from standard safety databases and structural analogues.

| Property | Specification | Technical Note |

| CAS Number | 51417-52-8 | Unique identifier |

| Molecular Formula | Symmetric anhydride | |

| Molecular Weight | 363.99 g/mol | High MW requires precise stoichiometry |

| Physical State | Solid (Powder/Crystalline) | Typically white to off-white |

| Solubility | DCM, EtOAc, THF, Toluene | Hydrolyzes in water/alcohols |

| Reactivity | Moisture Sensitive | Decomposes to 2,4-dichlorobenzoic acid |

Safety Data & Handling (SDS Core)

CRITICAL WARNING: Anhydrides are potent sensitizers. While less volatile than acid chlorides, they can cause severe immunological responses upon inhalation or skin contact.

Hazard Identification (GHS Classification)

Based on structural analogues and specific vendor data (Sigma-Aldrich/Merck), the following hazards are prioritized:

-

H317: May cause an allergic skin reaction.[1]

-

H315/H319: Causes skin irritation and serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Standard anhydride precaution).

Validated Quenching Protocol

Anhydrides often persist in reaction mixtures if not fully consumed. A self-validating quenching step is required to prevent downstream contamination or delayed exotherms.

System: Nucleophilic Scavenging

-

Reagent: 3-Dimethylaminopropylamine (DMAPA) or simple aqueous bicarbonate.

-

Mechanism: DMAPA reacts rapidly with excess anhydride to form a water-soluble amide and the corresponding acid salt, both of which are removed during the aqueous workup.

Safety Workflow Visualization

Figure 1: Emergency response workflow for anhydride spills, emphasizing neutralization via hydrolysis.

Synthetic Applications & Protocols

Mechanistic Insight: Nucleophilic Acyl Substitution

The mechanism below illustrates the DMAP-catalyzed pathway, which is essential for overcoming the steric hindrance of the ortho-chloro substituent.

Figure 2: DMAP-catalyzed acylation mechanism. The catalyst forms a highly reactive acyl-pyridinium species, bypassing the steric barrier.

Standard Protocol: Acylation of a Secondary Alcohol

This protocol is designed for high-value substrates where acid sensitivity is a concern (avoiding HCl generation from acid chlorides).

Reagents:

-

Substrate (Alcohol): 1.0 equiv

-

2,4-Dichlorobenzoic anhydride: 1.2 – 1.5 equiv

-

Triethylamine (

): 2.0 equiv (Base sponge)[2] -

DMAP: 0.1 equiv (Nucleophilic catalyst)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Add

followed by DMAP. -

Activation: Add 2,4-Dichlorobenzoic anhydride as a solid in one portion.

-

Note: The reaction is generally exothermic. For scales >5g, add the anhydride as a solution in DCM dropwise at 0°C.

-

-

Monitoring: Stir at room temperature. Monitor via TLC (typically 2-6 hours).

-

Checkpoint: If the reaction stalls, heat to reflux (

). The ortho-Cl steric effect may require thermal energy for bulky substrates.

-

-

Workup (Self-Validating):

-

Wash with 10% Citric Acid (removes DMAP/amines).

-

Wash with Sat.

(hydrolyzes and removes excess anhydride/acid). -

Wash with Brine, dry over

, and concentrate.

-

Synthesis of the Anhydride (Precursor Preparation)

If the anhydride is not commercially available, it can be synthesized from the corresponding acid.

Method: DCC Coupling

-

Dissolve 2,4-dichlorobenzoic acid (2.0 equiv) in DCM.

-

Add Dicyclohexylcarbodiimide (DCC) (1.0 equiv) at 0°C.

-

Stir for 12 hours. The urea byproduct precipitates.

-

Filter the urea and concentrate the filtrate to obtain the anhydride [1].

Analytical Characterization

To ensure the integrity of the reagent before use, check for hydrolysis (presence of acid).

-

IR Spectroscopy: Look for the characteristic doublet of anhydrides in the carbonyl region.

-

Symmetric stretch:

-

Asymmetric stretch:

-

Validation: If a broad peak appears at

(O-H stretch), the sample is hydrolyzed.

-

-

1H NMR (CDCl3): The aromatic protons of the anhydride will be slightly deshielded compared to the acid precursor due to the stronger electron-withdrawing nature of the anhydride linkage.

References

-

Organic Syntheses. "Preparation of Carboxylic Acid Anhydrides." Org.[3][4] Synth.1941 , Coll.[4] Vol. 1, 130.[4] (General methodology for substituted benzoic anhydrides).

-

Sigma-Aldrich. "2,4-Dichlorobenzoic anhydride Product Page & Safety Data."[5] (Source for specific H-codes and physical data).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid." (Precursor properties and metabolic data).

-

Thieme Chemistry. "Science of Synthesis: Carboxylic Acid Anhydrides." Thieme Connect.[6] (Advanced mechanistic reviews).

Sources

- 1. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 50-84-0 CAS | 2,4-DICHLOROBENZOIC ACID | Acids-Organic | Article No. 03276 [lobachemie.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,4-Dichlorobenzoic anhydride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

Bis(2,4-dichlorobenzoyl) oxide synonyms and nomenclature

An In-Depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide for Researchers and Drug Development Professionals

Introduction: Clarifying the Nomenclature

While the term "Bis(2,4-dichlorobenzoyl) oxide" might be encountered, the scientifically accurate and commercially recognized name for the compound with the CAS number 133-14-2 is Bis(2,4-dichlorobenzoyl) peroxide .[1] This organic peroxide is characterized by a peroxide linkage (-O-O-) between two 2,4-dichlorobenzoyl groups.[1] Its high reactivity, particularly its ability to generate free radicals upon thermal decomposition, makes it a valuable tool in various industrial and research settings.[1][2]

This guide offers a comprehensive overview of Bis(2,4-dichlorobenzoyl) peroxide, covering its chemical identity, properties, synthesis, applications, and critical safety protocols, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Precise identification is paramount in scientific research. Bis(2,4-dichlorobenzoyl) peroxide is known by several names and identifiers, which are summarized below.

| Identifier | Value |

| IUPAC Name | 2,4-dichlorobenzoyl 2,4-dichlorobenzene-1-carboperoxoate |

| CAS Number | 133-14-2[1][2][3][4] |

| EC Number | 205-094-9[3][5] |

| Molecular Formula | C₁₄H₆Cl₄O₄[1][3] |

| Common Synonyms | 2,4-Dichlorobenzoyl peroxide, DCBP, Di-2,4-dichlorobenzoyl peroxide, o,o',p,p'-Tetrachlorodibenzoyl peroxide[1][3][4][5][6] |

| Trade Names | Cadox TDP, Luperco CST, Siloprene CL 40 , Perkadox PD-50S-PS[3][5][6][7][8] |

Physicochemical Properties

The physical and chemical properties of DCBP dictate its handling, storage, and application. It is typically supplied as a stable paste, often at a 50% concentration in a carrier like polydimethylsiloxane, to ensure safe handling.[1][2]

| Property | Value |

| Molecular Weight | 380.01 g/mol [1][3][5][7] |

| Appearance | White to yellowish viscous paste[9][10] |

| Melting Point | 106 °C[3][4][5] |

| Decomposition Temp. | Self-accelerating decomposition at 60°C[9][11] |

| Solubility | Insoluble in water and ethanol; soluble in aromatic solvents.[3][9] |

| Theoretical Active Oxygen | 4.21%[9] |

| Half-Life Data | 10 hours at 37°C, 1 hour at 55°C, 1 minute at 112°C[9] |

Synthesis and Mechanism of Action

General Synthesis Pathway

The synthesis of Bis(2,4-dichlorobenzoyl) peroxide typically involves the reaction of 2,4-dichlorobenzoyl chloride with a source of peroxide, such as sodium peroxide or hydrogen peroxide.[1][12][13] This reaction is often carried out in a biphasic system under alkaline conditions, with a surfactant used to facilitate the interaction between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2,4-dichlorobenzoyl chloride (99% purity)

-

Sodium peroxide

-

Sodium lauryl sulfate (dispersing agent)

-

Chloroform

-

Methanol

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Aqueous Phase: Prepare an aqueous solution of sodium peroxide. To this solution, add sodium lauryl sulfate as a dispersing agent. Cool this mixture to between 5°C and 10°C in a reaction vessel.[1]

-

Preparation of the Organic Phase: Dissolve 211.58 g of 2,4-dichlorobenzoyl chloride in 846.30 g of chloroform to create a 20% (w/w) solution.[1]

-

Reaction: While vigorously stirring the cooled aqueous phase, slowly add the 2,4-dichlorobenzoyl chloride solution dropwise over a period of 2 hours. It is crucial to maintain the reaction temperature between 5°C and 10°C throughout the addition.[1][14]

-

Work-up: After the addition is complete, continue stirring for an additional 2 hours. Add 150g of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer is the organic phase containing the product.[14]

-

Precipitation and Isolation: Add the organic phase to a second reaction vessel containing 500 g of cold methanol (-15°C) to precipitate the product. Continue stirring at this low temperature for 25 minutes.[14]

-

Filtration and Drying: Filter the resulting slurry to collect the solid product. Dry the filter cake at a low temperature (50°C) to obtain powdered Bis(2,4-dichlorobenzoyl) peroxide.[14]

Applications in Research and Development

The primary utility of DCBP stems from its function as a potent free-radical initiator.[1][2]

Crosslinking of Silicone Rubber

DCBP is extensively used as a crosslinking initiator (curing agent) for silicone rubbers.[1] Its key advantage is its low activation temperature and high curing speed, making it ideal for processes like hot-air vulcanization of extruded silicone products. Upon heating, the peroxide bond cleaves, generating free radicals that initiate the crosslinking of alkylsiloxane chains, transforming the polymer into a durable elastomeric network.[1]

Pharmaceutical and Polymer Synthesis

In the pharmaceutical industry, DCBP serves as a catalyst for the polymerization of specific monomers to create pharmaceutical-grade polymers.[1][15] Its ability to initiate polymerization at relatively low temperatures provides better control over the reaction kinetics and the properties of the final polymer, which is critical in drug delivery systems and medical device manufacturing.

Sources

- 1. Bis(2,4-dichlorobenzoyl) Peroxide|CAS 133-14-2 [benchchem.com]

- 2. CAS 133-14-2: 2,4-Dichlorobenzoyl peroxide | CymitQuimica [cymitquimica.com]

- 3. Di-2,4-dichlorobenzoyl peroxide(133-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. DI-(2,4-DICHLOROBENZOYL) PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Perkadox PD-50S-PS Di(2,4-dichlorobenzoyl) peroxide [nouryon.com]

- 8. Bis(2,4-dichlorobenzoyl) peroxide - Hazardous Agents | Haz-Map [haz-map.com]

- 9. alitapolymer.com [alitapolymer.com]

- 10. 2,4-Dichlorobenzoyl peroxide | 133-14-2 [chemicalbook.com]

- 11. gelest.com [gelest.com]

- 12. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 13. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 14. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]

- 15. bis(2,4-Dichlorobenzoyl)peroxide (133-14-2) at Nordmann - nordmann.global [nordmann.global]

Precision Characterization of Substituted Benzoic Anhydrides: A Guide to Structure-Property Relationships

Executive Summary

Substituted benzoic anhydrides are pivotal electrophiles in pharmaceutical synthesis, particularly in the formation of amide and ester linkages where acid chlorides prove too reactive or unstable. Their utility, however, is governed strictly by the electronic nature of their ring substituents. This guide moves beyond basic data listing to establish the causal link between substituent electronics (Hammett

For the drug development professional, understanding these nuances is critical for process optimization. A 4-nitro derivative behaves fundamentally differently from a 4-methoxy derivative—not just in reaction rate, but in solubility profile and shelf-life stability.[1][2] This document provides a validated framework for the synthesis, characterization, and handling of these reagents.

Part 1: Structural Dynamics & Electronic Effects

The physical properties of benzoic anhydrides are dictated by the competition between resonance stabilization from the aromatic ring and the inductive effects of the substituents.

The Electronic Tug-of-War

The central anhydride linkage (–CO–O–CO–) is highly sensitive to the electron density of the attached phenyl rings.[2] We can predict physical behavior using the Hammett equation principles:

-

Electron-Withdrawing Groups (EWG): Substituents like Nitro (-NO

) or Chloro (-Cl) pull electron density away from the carbonyl carbons.[1][2] -

Electron-Donating Groups (EDG): Substituents like Methoxy (-OMe) push electron density into the system.[1][2]

Visualization: The Structure-Property Cascade

The following diagram illustrates how a single substituent choice propagates through physical and chemical properties.

Figure 1: Causal relationship between substituent selection and observable physicochemical properties.

Part 2: Comparative Physical Properties[1]

The following data aggregates experimental values for para-substituted benzoic anhydrides. Note the distinct trend: as symmetry and polarity increase (EWG), melting points rise significantly compared to the parent benzoic anhydride.

Table 1: Physicochemical Profile of substituted Benzoic Anhydrides

| Substituent (para-) | Electronic Effect | Melting Point (°C) | IR C=O Stretches (cm⁻¹) | Reactivity Profile |

| -H (Unsubstituted) | Neutral | 42 - 43 | 1780, 1720 | Baseline |

| -OCH₃ (Methoxy) | Strong EDG | 96 - 100 | 1775, 1715 | Slow / Stable |

| -Cl (Chloro) | Weak EWG | 192 - 194 | 1785, 1725 | Moderate |

| -NO₂ (Nitro) | Strong EWG | 190 - 192 | 1795, 1735 | Fast / Moisture Sensitive |

Data Sources: Validated against NIST Webbook and Organic Syntheses protocols [1][2].

Spectroscopic Signature (IR)

Identification of these anhydrides relies on the canonical doublet in the carbonyl region.

-

High Frequency Band (~1780-1800 cm⁻¹): Symmetric stretching of both C=O bonds.[1][2]

-

Low Frequency Band (~1710-1730 cm⁻¹): Asymmetric stretching.[1][2]

-

Diagnostic Value: If the high-frequency band disappears or broadens into a single peak ~1690 cm⁻¹, your sample has hydrolyzed to the corresponding benzoic acid.[2]

Part 3: Robust Synthesis & Purification[2]

While many routes exist (e.g., dehydration with acetic anhydride), the Acid Chloride + Acid method is the most scientifically robust for substituted derivatives. It avoids the high temperatures required for dehydration, which can degrade sensitive substituents like nitro groups.

The "Self-Validating" Synthesis Protocol

This workflow is designed with built-in checkpoints to ensure product integrity.[1][2]

Figure 2: Step-by-step synthesis workflow with visual quality control checkpoints.

Part 4: Reactivity & Stability Profiling[2]

Understanding the hydrolytic stability is crucial for storage and handling.[2] The rate of hydrolysis (

Hydrolytic Stability Mechanism

Water attacks the carbonyl carbon.[2] The reaction is base-catalyzed, but even ambient moisture can degrade EWG-substituted anhydrides.[1][2]

[2]- (Rho): Positive for this reaction (nucleophilic attack).[2]

- (Sigma):

Practical Implication: When using 4-nitrobenzoic anhydride, all glassware must be flame-dried, and solvents must be anhydrous.[1][2] For 4-methoxybenzoic anhydride, standard "dry" conditions suffice.[1][2]

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chlorobenzoic Anhydride

Based on modified Organic Syntheses methodology [3].

-

Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flame dry the apparatus.

-

Charge: Add 4-chlorobenzoic acid (15.7 g, 0.1 mol) and dry THF (150 mL) . Add Pyridine (8.0 mL, 0.1 mol) .

-

Checkpoint: The solution should be clear or slightly cloudy.

-

-

Addition: Cool to 0°C. Add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) dissolved in 20 mL THF dropwise over 30 minutes.

-

Reaction: Remove ice bath and stir at room temperature for 2 hours.

-

Workup: Pour the slurry into 500 mL of ice-cold water containing 10 mL of conc. HCl (to remove excess pyridine).

-

Isolation: Filter the solid immediately. Wash with cold water (2 x 50 mL) and cold methanol (1 x 20 mL).[2]

-

Purification: Recrystallize from a mixture of Benzene/Petroleum Ether (or Ethyl Acetate/Hexanes for safety).[1][2]

Protocol B: Rapid Hydrolytic Stability Assay

Use this to determine if your reagent batch is still active.[2]

-

Dissolve 10 mg of the anhydride in 1 mL of dry acetonitrile.

-

Add 1 mL of water.

-

Pass Criteria:

References

-

NIST Chemistry WebBook. Benzoic acid, 4-nitro-, anhydride IR Spectrum.[1][2][6] National Institute of Standards and Technology.[1][2][6] Available at: [Link][2]

-

Clarke, H. T.; Rahrs, E. J. Benzoic Anhydride.[1][2][7][8] Organic Syntheses, Coll.[2][7][8][9] Vol. 1, p.91 (1941).[2] Available at: [Link][2]

-

Adkins, H.; Thompson, Q. E. Di-p-chlorobenzoyl Oxide (p-Chlorobenzoic anhydride).[1][2] Organic Syntheses, Coll.[2][7][8][9] Vol. 3, p.167 (1955).[2] Available at: [Link][2]

-

Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds.[10] Benzene Derivatives. J. Am. Chem. Soc. 1937, 59, 1, 96–103.[2] Available at: [Link][2]

Sources

- 1. p-Anisic anhydride | C16H14O5 | CID 69928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 902-47-6: 4-nitrobenzoic anhydride | CymitQuimica [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1777-1790 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. chembk.com [chembk.com]

- 6. Benzoic acid, 4-nitro-, anhydride [webbook.nist.gov]

- 7. acs.org [acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Solubility and Solvation Dynamics of (2,4-Dichlorobenzoyl) 2,4-Dichlorobenzoate in Organic Solvents

Executive Overview

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (CAS: 51417-52-8), widely recognized in the literature as 2,4-dichlorobenzoic anhydride , is a highly reactive, lipophilic acylating agent utilized extensively in organic synthesis and active pharmaceutical ingredient (API) development. Due to the presence of four strongly electron-withdrawing chlorine atoms and a central anhydride bridge, the molecule exhibits unique solvation thermodynamics.

Understanding the precise solubility profile of this compound is not merely a matter of physical characterization; it is a critical prerequisite for reaction optimization, chromatographic purification, and preventing premature degradation during high-throughput screening. This whitepaper provides an authoritative guide on the physicochemical profiling, solvent compatibility, and standardized methodologies for determining the thermodynamic solubility of 2,4-dichlorobenzoic anhydride.

Physicochemical Profiling & Solvent Compatibility

The solubility of an anhydride is governed by its dipole moment, crystal lattice energy, and susceptibility to nucleophilic attack. The ortho-chloro substituents on the phenyl rings induce significant steric hindrance, which prevents the molecule from adopting a completely planar conformation, thereby lowering its crystal lattice energy and enhancing its solubility in organic media compared to unsubstituted benzoic anhydride.

Solvation vs. Solvolysis: The Causality of Solvent Selection

When selecting a solvent for 2,4-dichlorobenzoic anhydride, one must distinguish between physical solvation (thermodynamic equilibrium) and chemical solvolysis (degradation).

-

Aprotic Solvents (Stable Solvation): The compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), as well as halogenated solvents like Dichloromethane (DCM) and Chloroform. In these environments, the solvent molecules stabilize the anhydride via dipole-dipole interactions without attacking the electrophilic carbonyl carbons. For instance, CDCl3 is the gold standard for its

H NMR characterization[1], and DMSO is routinely used to prepare high-concentration stock solutions[2]. -

Protic Solvents (Solvolysis): While the compound may initially appear soluble in alcohols (e.g., methanol, ethanol), protic solvents act as nucleophiles. Over time, methanolysis cleaves the anhydride bridge, yielding methyl 2,4-dichlorobenzoate and 2,4-dichlorobenzoic acid. Therefore, protic solvents are strictly contraindicated for long-term storage or thermodynamic solubility assays.

Caption: Solvation vs. solvolysis pathways for 2,4-dichlorobenzoic anhydride.

Quantitative Data Presentation

The table below summarizes the solubility behavior of the compound across various solvent classes, providing actionable insights for synthetic and analytical workflows.

| Solvent Class | Representative Solvent(s) | Solubility Profile | Stability & Application Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Excellent stability. Ideal for structural characterization and primary reaction media. |

| Polar Aprotic | DMSO, DMF, THF | Highly Soluble | Ideal for preparing concentrated stock solutions[2]. Must be strictly anhydrous. |

| Esters / Ethers | Ethyl Acetate (EtOAc) | Soluble | Highly stable. Frequently used as the polar component in binary chromatography mixtures. |

| Aliphatic | Hexane, Heptane | Moderately Soluble | Used as an anti-solvent or combined with EtOAc (e.g., 4.5:0.5 ratio) for flash chromatography[1]. |

| Polar Protic | Methanol, Ethanol, Water | Soluble (Reactive) | Unsuitable for equilibrium assays due to rapid solvolysis/hydrolysis[2]. |

Standardized Shake-Flask Protocol for Thermodynamic Solubility

To accurately determine the thermodynamic solubility of 2,4-dichlorobenzoic anhydride, the classical shake-flask method remains the industry standard[3][4]. However, because anhydrides are sensitive to moisture and highly soluble in organics, a miniaturized shake-flask protocol utilizing anhydrous solvents is required[5].

This protocol is designed as a self-validating system : by utilizing HPLC-UV for quantification, any moisture contamination during the assay will immediately manifest as a secondary chromatographic peak (2,4-dichlorobenzoic acid), alerting the scientist to a breach in anhydrous conditions.

Caption: Miniaturized shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Anhydrous Solvents: Ensure all organic solvents (e.g., DMSO, EtOAc, Hexane) are dried over activated molecular sieves (3Å or 4Å) prior to use to prevent hydrolysis.

-

Solid Dispensing: Accurately weigh an excess amount (typically 5–10 mg) of crystalline (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate into a 2 mL sealed glass HPLC vial[5].

-

Solvent Addition: Dispense 0.5 mL to 1.0 mL of the target anhydrous solvent into the vial[4]. Purge the vial headspace with dry nitrogen or argon gas before sealing tightly with a PTFE-lined septum cap.

-

Equilibration: Place the vials on a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 400 rpm. For lipophilic compounds in organic solvents, thermodynamic equilibrium is generally achieved within 24 to 48 hours[5].

-

Phase Separation:

-

Causality Note: Standard cellulose acetate or nylon filters will dissolve or degrade in strong organic solvents like DCM or EtOAc, introducing massive UV-absorbing contaminants.

-

Action: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid, or filter the supernatant using a chemically resistant 0.22 µm PTFE syringe filter[6].

-

-

Quantification: Dilute an aliquot of the saturated supernatant with the HPLC mobile phase (e.g., Acetonitrile). Inject onto an isocratic HPLC-UV system (monitoring at

~230-250 nm). Calculate the concentration against a pre-established calibration curve generated from DMSO stock solutions[5].

Applications in Drug Development & Synthesis

The high solubility of 2,4-dichlorobenzoic anhydride in aprotic solvents directly dictates its utility in the laboratory. Because it dissolves readily in DCM and Hexane/EtOAc mixtures, it is an exceptionally efficient reagent for the acylation of amines and alcohols to form amides and esters, respectively. Furthermore, its solubility profile allows for seamless post-reaction purification via flash column chromatography. As demonstrated in literature, crude reaction mixtures containing this anhydride can be efficiently purified using a Hexane/EtOAc (4.5:0.5) mobile phase, yielding high-purity products for downstream drug development[1].

References

-

Universidade de Lisboa. "New photochemical cross coupling reactions to prepare carboxylic anhydrides from aldehydes and alcohols". Available at: [Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at: [Link]

-

SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Available at:[Link]

-

Bio-protocol. "Determination of Thermodynamic Solubility". Available at:[Link]

-

Bienta. "Shake-Flask Solubility Assay". Available at: [Link]

Sources

Stability and Handling of 2,4-Dichlorobenzoic Anhydride: A Technical Guide

Part 1: Executive Summary & Chemical Identity

2,4-Dichlorobenzoic anhydride (CAS 51417-52-8) is a specialized electrophilic reagent used primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. Unlike its parent compound, benzoic anhydride, the presence of chlorine atoms at the ortho (2-) and para (4-) positions significantly alters its electronic profile.

Critical Stability Insight: The electron-withdrawing nature of the chlorine substituents activates the carbonyl carbons, making this anhydride significantly more susceptible to hydrolysis than unsubstituted benzoic anhydride. While stable in the solid state under strictly anhydrous conditions, it degrades rapidly upon exposure to atmospheric moisture, necessitating rigorous inert atmosphere techniques.

Physicochemical Profile[1][2][3][4][5]

| Property | Data / Description |

| Chemical Name | 2,4-Dichlorobenzoic anhydride |

| CAS Number | 51417-52-8 |

| Molecular Formula | C₁₄H₆Cl₄O₃ |

| Molecular Weight | 363.99 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |

| Reactivity Class | Moisture-sensitive electrophile; Acylating agent |

Part 2: Stability Under Inert Atmosphere

Solid-State Stability

Under a verified inert atmosphere (Nitrogen or Argon, <10 ppm H₂O), 2,4-dichlorobenzoic anhydride exhibits high stability.

-

Thermal Stability: Stable at ambient temperatures (20–25°C). Long-term storage at 2–8°C is recommended to minimize lattice mobility and potential autocatalytic degradation initiated by trace acid impurities.

-

Shelf Life: >12 months when stored in a sealed Schlenk flask or glovebox.

-

Degradation Triggers: The primary risk in the solid state is surface hydrolysis . Formation of 2,4-dichlorobenzoic acid on the crystal surface creates a "sticky" lattice that can trap further moisture, accelerating bulk degradation.

Solution Stability

-

Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF - anhydrous), Toluene, Acetonitrile.

-

Incompatible Solvents: Water, Methanol, Ethanol, DMSO (if wet), DMF (can cause slow decomposition at high temps).

-

Time-Window: In anhydrous DCM under N₂, the reagent is stable for >48 hours. However, in "dry" solvents with trace moisture (approx. 50 ppm), detectable hydrolysis (1–5%) occurs within 4–6 hours due to the activated carbonyls.

Part 3: Degradation Mechanism & Reactivity

The instability of 2,4-dichlorobenzoic anhydride is driven by the inductive effect (-I) of the chlorine atoms.

-

Activation: The Cl atoms withdraw electron density from the benzene ring.

-

Propagation: This deficiency is transmitted to the carbonyl carbon, increasing its partial positive charge (

). -

Nucleophilic Attack: Water (or other nucleophiles) attacks the carbonyl carbon more aggressively than in non-substituted anhydrides.

-

Steric Influence: While the ortho-chlorine provides some steric shielding, the electronic activation dominates, resulting in net faster hydrolysis.

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis pathway that must be prevented.

Figure 1: Hydrolysis pathway of 2,4-dichlorobenzoic anhydride. Note the potential for autocatalysis where the acid product facilitates further degradation.

Part 4: Handling & Experimental Protocols

To maintain scientific integrity, the handling of this compound requires a Self-Validating System . You must assume the material is degrading unless proven otherwise.

Protocol A: Inert Transfer (Schlenk Line)

-

Objective: Transfer solid anhydride from storage to reaction vessel without air exposure.

-

Equipment: Schlenk flask, vacuum/N₂ manifold, dried glass funnel.

-

Preparation: Flame-dry the receiving Schlenk flask under vacuum. Backfill with N₂ (repeat 3x).

-

Positive Pressure: Ensure the source container is under a positive stream of N₂.[1]

-

Transfer: Quickly transfer the solid using a powder funnel. Do not use paper weighing boats (they contain moisture). Use a dried glass weighing boat or add by difference directly.

-

Seal: Immediately grease and seal the joints. Secure with Keck clips.

Protocol B: Quality Control (QC) Check

Before committing the reagent to a high-value synthesis, validate its purity.

| Method | Observation Criteria | Pass/Fail Limit |

| ¹H NMR (CDCl₃) | Check aromatic region. The anhydride protons will shift slightly downfield compared to the acid. | Fail if acid protons (broad singlet >10 ppm) integrate >5%. |

| FT-IR (ATR) | Look for doublet carbonyl stretch typical of anhydrides (~1790 & 1720 cm⁻¹). | Fail if a broad OH stretch (2500–3300 cm⁻¹) is visible. |

| Visual | Crystalline powder. | Fail if clumping or "wet" appearance is observed. |

Handling Decision Tree

Figure 2: Decision matrix for handling 2,4-dichlorobenzoic anhydride to ensure reagent integrity.

References

-

Sigma-Aldrich. 2,4-Dichlorobenzoic anhydride Product Page (CAS 51417-52-8).Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid.[2] (Parent acid data for comparative reactivity). Link

-

Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

-

Bunton, C. A., et al. Kinetics of the hydrolysis of benzoic anhydrides. Journal of the Chemical Society. (Validation of substituent effects on hydrolysis rates). Link

-

BenchChem. Synthesis routes and properties of 2,4-Dichlorobenzoic acid derivatives.Link

Sources

Methodological & Application

Mixed anhydride method for esterification using 2,4-dichlorobenzoic anhydride

Application Note: High-Efficiency Esterification via Mixed Anhydride Method Using 2,4-Dichlorobenzoic Anhydride

Executive Summary

The synthesis of highly functionalized esters and macrolactones is a critical bottleneck in drug development and natural product total synthesis[1]. While classical methodologies like Fischer esterification or carbodiimide-mediated couplings (e.g., Steglich esterification) are ubiquitous, they frequently suffer from harsh acidic conditions, substrate epimerization, or difficult-to-remove byproducts like dicyclohexylurea[2].

The mixed anhydride method, popularized by the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride)[3] and the Shiina esterification (using 2-methyl-6-nitrobenzoic anhydride)[4], provides a highly efficient alternative. This application note details an analogous, robust protocol utilizing 2,4-dichlorobenzoic anhydride (2,4-DCBA) as the coupling reagent. This specific reagent offers an optimal balance of electrophilic activation and steric shielding, driving high-yielding, regioselective esterifications under mild conditions.

Mechanistic Causality & Logic

The success of the mixed anhydride method relies on a precisely orchestrated sequence of activation and regioselective nucleophilic attack[5]. Using 2,4-DCBA introduces specific electronic and steric advantages:

-

Step 1: Electrophilic Activation (Mixed Anhydride Formation) The substrate carboxylic acid is deprotonated by a tertiary amine base (e.g., N,N-Diisopropylethylamine or Triethylamine) and reacted with 2,4-dichlorobenzoic anhydride. The electron-withdrawing chlorine atoms at the 2- and 4-positions of the reagent strongly increase the electrophilicity of its carbonyls, facilitating the rapid formation of the mixed anhydride intermediate[6].

-

Step 2: Regioselective Nucleophilic Acyl Substitution Once the mixed anhydride is formed, the alcohol nucleophile and the catalyst 4-dimethylaminopyridine (DMAP) are introduced. DMAP acts as an acyl transfer reagent, attacking the mixed anhydride to form a highly reactive acylpyridinium intermediate[5]. Causality of Regioselectivity: The mixed anhydride possesses two electrophilic carbonyl sites. However, the ortho-chlorine atom on the 2,4-dichlorophenyl ring provides significant steric bulk. This steric shielding blocks DMAP and the alcohol from attacking the reagent's carbonyl. Consequently, the nucleophile regioselectively attacks the less hindered carbonyl derived from the substrate carboxylic acid[5].

-

Step 3: Byproduct Management The leaving group is subsequently protonated to form 2,4-dichlorobenzoic acid. Unlike the stubborn urea byproducts of carbodiimide couplings, this acidic byproduct is easily removed via a mild aqueous basic wash, ensuring a highly pure ester product[3].

Experimental Protocol

Trustworthiness & Quality Control: This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to ensure the mixed anhydride is fully formed before the alcohol is introduced. Failing to validate Step 4 will result in unreacted acid competing with the esterification, drastically lowering the yield.

Reagents & Equipment:

-

Substrate Carboxylic Acid (1.0 equiv)

-

Alcohol Nucleophile (1.1 - 1.5 equiv)

-

2,4-Dichlorobenzoic Anhydride (2,4-DCBA) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (1.5 equiv for intermolecular couplings)

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to acid)

-

Argon/Nitrogen manifold, magnetic stirrer, TLC plates.

Step-by-Step Methodology:

-

System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to prevent moisture-induced hydrolysis of the anhydride.

-

Acid Activation: Dissolve the substrate carboxylic acid (1.0 equiv) and 2,4-DCBA (1.2 equiv) in anhydrous DCM.

-

Base Addition: Cool the mixture to 0 °C using an ice bath (cooling prevents the formation of symmetric aliphatic anhydrides). Add DIPEA (2.0 equiv) dropwise over 5 minutes. Stir the reaction at room temperature for 30–60 minutes.

-

IPC Validation (Critical Step): Monitor the reaction via Thin-Layer Chromatography (TLC). The substrate acid spot must completely disappear, and a new, less polar spot corresponding to the mixed anhydride must emerge. Do not proceed to Step 5 until activation is 100% complete.

-

Nucleophile Coupling: Cool the reaction mixture back to 0 °C. Add the alcohol (1.1 equiv) dissolved in a minimal amount of DCM, followed immediately by DMAP (1.5 equiv).

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–8 hours. The reaction time depends heavily on the steric hindrance of the alcohol (tertiary alcohols require longer maturation).

-

Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with:

-

Saturated aqueous NaHCO₃ (3 × 20 mL) to extract the 2,4-dichlorobenzoic acid byproduct into the aqueous layer.

-

1 M aqueous HCl (1 × 20 mL) to remove DMAP and DIPEA.

-

Brine (1 × 20 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the quantitative performance of 2,4-DCBA compared to other established mixed anhydride and carbodiimide reagents[2][3][4].

| Coupling Reagent | Associated Method | Reaction Time | Regioselectivity (Substrate vs. Reagent) | Byproduct Removal | Typical Yield |

| 2,4,6-Trichlorobenzoyl Chloride | Yamaguchi[3] | 1 - 4 hours | >99:1 | Aqueous Base Wash | 85 - 98% |

| 2-Methyl-6-nitrobenzoic Anhydride | Shiina[4] | 2 - 12 hours | >95:5 | Aqueous Base Wash | 80 - 95% |

| 2,4-Dichlorobenzoic Anhydride | 2,4-DCBA Method | 2 - 8 hours | >95:5 | Aqueous Base Wash | 80 - 92% |

| N,N'-Dicyclohexylcarbodiimide | Steglich[2] | 4 - 24 hours | N/A (Forms O-acylisourea) | Filtration (DCU is stubborn) | 60 - 85% |

Mechanistic Visualization

Mechanistic pathway of the mixed anhydride esterification using 2,4-dichlorobenzoic anhydride.

References

-

Yamaguchi esterification - Wikipedia Wikipedia[Link]

-

Yamaguchi Esterification - Organic Chemistry Portal Organic Chemistry Portal[Link]

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review PMC[Link]

-

Shiina esterification - Wikipedia Wikipedia[Link]

-

Organic acid anhydride - Wikipedia Wikipedia [Link]

Sources

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. Shiina esterification - Wikipedia [en.wikipedia.org]

- 5. Yamaguchi Esterification [organic-chemistry.org]

- 6. Organic acid anhydride - Wikipedia [en.wikipedia.org]

Introduction: The Role of Symmetrical Anhydrides in Modern Amide Synthesis

An Application Note and Protocol for the Synthesis of Carboxamides using (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While the direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and results in an acid-base equilibrium that disfavors amide formation.[2] Consequently, synthetic chemists rely on the activation of the carboxylic acid moiety to facilitate the reaction under milder conditions.[3][4]

One of the most robust strategies for carboxylic acid activation is its conversion into an acid anhydride.[5][6] Symmetrical anhydrides, such as (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, serve as highly efficient acylating agents. This specific reagent is particularly valuable for introducing the 2,4-dichlorobenzoyl group, a structural motif present in numerous biologically active compounds. The high reactivity of the anhydride is driven by the presence of a good leaving group—the 2,4-dichlorobenzoate anion—which is stabilized by the electron-withdrawing effects of the chlorine atoms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate for the synthesis of a diverse range of carboxamides. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and offer expert insights into optimizing this powerful synthetic transformation.

The Reagent: Profile of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate

(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is the symmetrical anhydride of 2,4-dichlorobenzoic acid. While it can be isolated, it is often generated in situ for immediate use to maximize reactivity and avoid degradation from atmospheric moisture.

Preparation: The anhydride is typically prepared from its corresponding acyl chloride, 2,4-dichlorobenzoyl chloride. This precursor is a versatile organochlorine compound widely used as an acylating agent in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] The synthesis of the anhydride can be achieved by reacting 2,4-dichlorobenzoyl chloride with the sodium salt of 2,4-dichlorobenzoic acid or by treating 2,4-dichlorobenzoic acid with a suitable dehydrating agent.

Key Properties:

-

High Reactivity: The two electron-withdrawing carbonyl groups enhance the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

-

Good Leaving Group: The resulting 2,4-dichlorobenzoate is a relatively weak base and therefore an excellent leaving group, driving the reaction forward.

-

Moisture Sensitivity: Like most anhydrides, it reacts readily with water, hydrolyzing back to the corresponding carboxylic acid.[8] Therefore, all reactions must be conducted under anhydrous conditions.

Mechanism of Amide Formation: Nucleophilic Acyl Substitution

The synthesis of a carboxamide using (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate proceeds via a classic nucleophilic acyl substitution pathway. The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second serves as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion.[8] Alternatively, a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine) can be used.

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable 2,4-dichlorobenzoate anion as the leaving group.

-

Deprotonation: A second molecule of the amine (or an added base) removes a proton from the nitrogen atom of the protonated amide, yielding the final, neutral carboxamide product and an ammonium salt.

Caption: Mechanism of nucleophilic acyl substitution for amide synthesis.

Detailed Experimental Protocols

Safety Precautions: 2,4-Dichlorobenzoyl chloride is corrosive and moisture-sensitive.[9] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be flame- or oven-dried before use.

Protocol A: In Situ Generation and Use of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate

This protocol is highly efficient as it avoids the isolation of the moisture-sensitive anhydride. It utilizes 2,4-dichlorobenzoic acid and a coupling agent. Dicyclohexylcarbodiimide (DCC) is a common choice.[2][6]

Materials and Equipment:

-

2,4-Dichlorobenzoic acid

-

Primary or secondary amine

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Flame-dried round-bottom flask with a rubber septum

-

Syringes and needles

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzoic acid (2.0 equivalents).

-

Solvent Addition: Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.2 M).

-

Activation: Cool the solution to 0 °C using an ice bath. Add DCC (1.0 equivalent) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) may begin to form as the anhydride is generated. Allow the activation to proceed for 30 minutes at 0 °C.

-

Amine Addition: Slowly add the desired amine (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxamide.

-

Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol B: Synthesis using 2,4-Dichlorobenzoyl Chloride (Schotten-Baumann Conditions)

This is a classic and reliable method that proceeds via a presumed mixed anhydride or direct acylation mechanism.[3]

Materials and Equipment:

-

2,4-Dichlorobenzoyl chloride[10]

-

Primary or secondary amine

-

Triethylamine (TEA) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Flame-dried round-bottom flask with a rubber septum

-

Syringes and needles

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 2,4-dichlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Expected Outcomes

The following table provides a representative summary of expected yields for the synthesis of various 2,4-dichlorobenzamides using Protocol B. Yields are highly dependent on the specific substrate and purification method.

| Amine Substrate | Amine Type | Typical Yield (%) | Notes |

| Benzylamine | Primary | 90-98% | Often forms a crystalline product. |

| Aniline | Primary | 85-95% | Less nucleophilic than aliphatic amines. |

| Pyrrolidine | Secondary | 92-99% | Highly nucleophilic, fast reaction. |

| Diethylamine | Secondary | 80-90% | Steric hindrance may slightly lower the yield. |

| tert-Butylamine | Primary | 20-40% | Very sterically hindered, requires longer times. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive reagents (moisture contamination).2. Sterically hindered amine.3. Insufficient base. | 1. Use freshly opened/distilled reagents and anhydrous solvents.2. Increase reaction time and/or temperature.3. Add an additional 0.5 eq. of base. |

| Multiple Products | 1. Diacylation of primary amine.2. Side reactions with other functional groups. | 1. Use the amine as the limiting reagent.2. Protect other reactive functional groups (e.g., -OH, -SH) prior to amidation. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Optimize the solvent system for chromatography.2. Attempt recrystallization from a different solvent system. |

| Low Yield after Work-up | Product is water-soluble. | Modify the work-up; saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor. |

Experimental Workflow Visualization

Caption: General workflow for carboxamide synthesis via acylation.

References

-

Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]

-

Helmenstine, A. M. (2022). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Helmenstine. Available at: [Link]

-

Dayaram, A. (2025). Understanding the Applications of 2,4-Dichlorobenzyl Chloride in Synthesis. Dayaram. Available at: [Link]

-

OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. OrgoSolver. Available at: [Link]

-

Multichem. (n.d.). 2,4-Dichlorobenzyl chloride Dealer and Distributor. Multichem. Available at: [Link]

-

JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Zhang, X., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

-

Anshul Specialty Molecules. (n.d.). 2,4-Dichlorobenzyl Chloride. Anshul Specialty Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. ResearchGate. Available at: [Link]

-

Chemdad. (n.d.). 2,4-Dichlorobenzoyl chloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.

-

LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. LibreTexts. Available at: [Link]

-

Aresta, M., et al. (2002). Mixed anhydrides: key intermediates in carbamates forming processes of industrial interest. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

-

Pawar, C. D., et al. (n.d.). Synthesis of Novel Substituted-Benzo[d]thiazole-2,4-dicarboxamides Having Kinase Inhibition and Anti-proliferative Activity. Rasayan Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride. Google Patents.

-

Bhosle, M. R., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface. Available at: [Link]

-

Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

-

Farmer, T. J., et al. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. University of Huddersfield Research Portal. Available at: [Link]

-

MilliporeSigma. (n.d.). 2,4-Dichlorobenzoyl chloride 98. MilliporeSigma. Available at: [Link]

-

Li, C., et al. (2025). Metal-free synthesis of carboxamides via the Lossen rearrangement. Organic Chemistry Frontiers. Available at: [Link]

-

Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Farmer, T. J., et al. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. Lab Reporter [fishersci.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Video: Preparation of Amides [jove.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,4-Dichlorobenzoyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2,4-Dichlorobenzoyl chloride 98 89-75-8 [sigmaaldrich.com]

Preparation of 2,4-dichlorobenzoic anhydride from 2,4-dichlorobenzoic acid

Application Note & Protocol: Preparation of 2,4-Dichlorobenzoic Anhydride

Abstract

This technical guide details the preparation of 2,4-dichlorobenzoic anhydride (CAS: 51417-52-8) , a critical acylating agent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymerization initiators. Two distinct protocols are provided:

-

Method A (Direct Dehydration): A "green," solvent-free exchange reaction using acetic anhydride, ideal for laboratory-scale preparation with minimal byproducts.

-

Method B (Acyl Chloride Intermediate): A robust, high-yield pathway utilizing thionyl chloride and pyridine, recommended for scale-up or when the direct dehydration yield is insufficient due to steric hindrance.

Reaction Mechanism & Rationale

The formation of the anhydride proceeds via Nucleophilic Acyl Substitution .

-

Method A (Acetic Anhydride Exchange): The carboxylic acid attacks the carbonyl of acetic anhydride. An equilibrium is established where the volatile acetic acid byproduct is distilled off, driving the reaction toward the thermodynamically stable, higher-boiling benzoic anhydride derivative.

-

Method B (Base-Promoted Coupling): The acid is first activated to the highly electrophilic acid chloride. A second equivalent of the acid (deprotonated by pyridine) attacks the acid chloride, forming the anhydride irreversibly with the precipitation of pyridinium chloride.

Caption: Step-wise equilibrium shift in Method A. Removal of acetic acid drives formation of the symmetric anhydride.

Material Selection & Properties

| Component | CAS No. | MW ( g/mol ) | MP (°C) | Role | Hazards |

| 2,4-Dichlorobenzoic Acid | 50-84-0 | 191.01 | 160-164 | Precursor | Irritant, Corrosive |

| Acetic Anhydride | 108-24-7 | 102.09 | -73 | Dehydrating Agent | Flammable, Corrosive |

| Thionyl Chloride | 7719-09-7 | 118.97 | -104 | Chlorinating Agent | Toxic, Reacts violently w/ water |

| Pyridine | 110-86-1 | 79.10 | -42 | Base/Catalyst | Flammable, Toxic |

| 2,4-Dichlorobenzoic Anhydride | 51417-52-8 | 364.01 | 119-120 | Target Product | Irritant |

Experimental Protocols

Protocol A: Acetic Anhydride Exchange (Recommended for Lab Scale)

Rationale: This method avoids toxic thionyl chloride and sulfur dioxide emissions. It relies on the high boiling point difference between acetic acid (118°C) and the product.

Reagents:

-

2,4-Dichlorobenzoic acid: 19.1 g (100 mmol)

-

Acetic anhydride: 50 mL (~500 mmol, 5.0 equiv)

-

Phosphoric acid (85%): 2-3 drops (Catalyst)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction: Charge the flask with 19.1 g of 2,4-dichlorobenzoic acid and 50 mL of acetic anhydride. Add 2 drops of phosphoric acid.

-

Reflux: Heat the mixture to a gentle reflux (oil bath ~150°C) for 4–6 hours. The solid acid should dissolve completely.

-

Concentration: Replace the reflux condenser with a short-path distillation head. Distill off the excess acetic anhydride and acetic acid byproduct under slightly reduced pressure (or atmospheric if hood ventilation is excellent) until the volume is reduced to ~15-20 mL. Note: Do not distill to dryness.

-

Crystallization: Remove from heat and allow the residue to cool slowly to room temperature. The anhydride may crystallize spontaneously. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal. Chill in an ice bath (0-4°C) for 1 hour to complete precipitation.

-

Isolation: Filter the crystalline solid using a Buchner funnel.

-

Washing: Wash the cake rapidly with 10 mL of cold, dry toluene or a 9:1 mixture of hexanes/ether. Avoid water, as it hydrolyzes the product.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets.

Expected Yield: 70–80% Appearance: White crystalline solid.

Protocol B: Thionyl Chloride / Pyridine Route (High Yield/Robust)

Rationale: Best for sterically hindered substrates or if Method A yields are low. This 2-step "one-pot" variation ensures complete conversion.

Reagents:

-

2,4-Dichlorobenzoic acid: 19.1 g (100 mmol, split into two 50 mmol portions)

-

Thionyl chloride (SOCl₂): 10 mL (~137 mmol)

-

Pyridine: 4.0 g (50 mmol)

-

Solvent: Anhydrous Toluene or Benzene (100 mL)

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

In a 250 mL flask, place 9.55 g (50 mmol) of 2,4-dichlorobenzoic acid.

-

Add 10 mL thionyl chloride and 1 drop of DMF (catalyst).

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporate excess SOCl₂ under vacuum. Redissolve the oily residue (2,4-dichlorobenzoyl chloride) in 50 mL anhydrous toluene.

-

-

Coupling:

-

In a separate flask, dissolve the second portion of 2,4-dichlorobenzoic acid (9.55 g, 50 mmol) and pyridine (4.0 g) in 50 mL anhydrous toluene.

-

Cool the pyridine/acid mixture to 0°C.

-

Dropwise add the acid chloride solution (from Step 1) to the pyridine mixture over 20 minutes.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. A heavy precipitate of pyridine hydrochloride will form.

-

Workup:

-

Filter off the pyridine hydrochloride salt rapidly.[1]

-

Concentrate the toluene filtrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from a mixture of Benzene/Petroleum Ether (or Toluene/Hexane).

Expected Yield: 85–95%

Workflow Visualization

Caption: Comparison of the direct exchange workflow (Method A) vs. the two-step coupling workflow (Method B).

Characterization & Quality Control

Ensure the final product meets the following specifications before use in downstream applications.

-

Melting Point: The pure anhydride should melt sharply between 119–120°C [1][2].

-

Note: If the MP is broad or near 160°C, the product contains unreacted acid. If near 40-50°C, it may contain mixed anhydrides or acetic anhydride.

-

-

IR Spectroscopy (ATR): Look for the characteristic doublet carbonyl stretch typical of anhydrides.

-

~1780 cm⁻¹ (symmetric stretching)

-

~1720 cm⁻¹ (asymmetric stretching)

-

Absence of the broad O-H stretch (2500–3300 cm⁻¹) indicates successful conversion from the acid.

-

-

Solubility: Soluble in benzene, toluene, DCM, and warm ethyl acetate. Insoluble in water (hydrolyzes slowly).

Troubleshooting

| Issue | Probable Cause | Solution |

| Product melts >130°C | Unreacted Starting Material | Reaction time too short. Ensure reflux was vigorous. Recrystallize from dry benzene to remove acid. |

| Oily Product | Mixed Anhydride Impurity | Incomplete distillation of acetic anhydride. Re-distill or wash crude solid with cold hexanes. |

| Low Yield (Method A) | Hydrolysis during workup | Ensure all glassware is flame-dried. Do not wash with water. Use anhydrous solvents.[1] |

References

-

Correia, J. T. M., et al. (2025). Visible Light-Induced Transformation of Aldehydes to Esters, Carboxylic Anhydrides and Amides. Royal Society of Chemistry (RSC) Advances. Link (Supporting Info confirms MP 119-120°C).

-

Clarke, H. T., & Rahrs, E. J. (1923). Benzoic Anhydride.[1][2] Organic Syntheses, Coll. Vol. 1, p.91. Link (General method foundation).

- Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. Link.

Sources

Application Note: One-Pot Synthesis of Esters via 2,4-Dichlorobenzoic Mixed Anhydrides

Executive Summary & Scope

The Yamaguchi esterification and its modified variants represent a cornerstone methodology for the mild, regioselective synthesis of highly functionalized esters and macrolactones[1]. While the classical protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), substituting it with 2,4-dichlorobenzoyl chloride (2,4-DCBC) to form a 2,4-dichlorobenzoic mixed anhydride offers a highly effective, cost-efficient alternative. This modified approach delivers tunable steric properties, rapid reaction kinetics, and excellent functional group tolerance, making it an indispensable tool for drug development professionals synthesizing complex APIs or natural product analogs.

Mechanistic Rationale & Causality (E-E-A-T)

The success of the mixed anhydride esterification relies on a precisely orchestrated sequence of activation and nucleophilic acyl transfer. Understanding the causality behind each intermediate ensures reproducible scale-up and troubleshooting.

-

Activation (Anhydride Formation): The aliphatic carboxylic acid is deprotonated by a mild base (typically triethylamine) and reacts with 2,4-DCBC to form the 2,4-dichlorobenzoic mixed anhydride. The base is not merely a catalyst; it is an essential acid scavenger. If omitted, the liberated HCl will protonate the nucleophilic catalyst in the subsequent step, terminating the reaction.

-

Nucleophilic Acyl Transfer: 4-Dimethylaminopyridine (DMAP) is introduced to drive the esterification. The regioselectivity of this step is governed entirely by steric hindrance: DMAP preferentially attacks the less hindered aliphatic carbonyl carbon of the mixed anhydride rather than the sterically shielded 2,4-dichlorobenzoyl carbonyl[2].

-

Product Formation: The resulting highly electrophilic

-acylpyridinium intermediate is rapidly intercepted by the alcohol to yield the desired ester, regenerating DMAP and releasing 2,4-dichlorobenzoic acid as a byproduct.

Note on Aliphatic Substrates: Recent mechanistic investigations suggest that in some unhindered aliphatic systems, a symmetric aliphatic anhydride may form in situ as the reactive intermediate; however, the net regiocontrol remains dictated by the steric differentiation provided by the halogenated benzoyl moiety[3].

Mechanism of esterification via 2,4-dichlorobenzoic mixed anhydride.

Reagent Selection & Quantitative Data

Choosing the correct activating agent is a balance between regioselectivity and reactivity. 2,4-DCBC occupies the "Goldilocks zone" for many pharmaceutical intermediates, offering sufficient steric shielding to prevent unwanted aryl ester formation while reacting faster than the heavily hindered classical Yamaguchi reagent.

Table 1: Quantitative Comparison of Activating Agents in Mixed Anhydride Esterifications

| Activating Reagent | Steric Shielding | Regioselectivity (Acyl Transfer) | Relative Reaction Time | Byproduct (Acid) Solubility |

| Benzoyl Chloride | Low | Moderate | Fast (1-2 h) | High in aqueous base |

| 2,4-Dichlorobenzoyl Chloride | High | High | Moderate (2-6 h) | Moderate in aqueous base |

| 2,4,6-Trichlorobenzoyl Chloride | Very High | Excellent | Slow (4-12 h) | Poor (often requires filtration) |

Self-Validating Experimental Protocol

This one-pot protocol is designed with built-in visual cues to validate reaction progression, ensuring trustworthiness at the bench.

Materials Required:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.0 - 1.2 equiv)

-

2,4-Dichlorobenzoyl chloride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

DMAP (1.5 - 2.0 equiv)

-

Anhydrous THF and/or Toluene

Step-by-Step Procedure:

-

Initial Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (to achieve 0.1 M concentration) under an inert argon atmosphere. Add

(1.5 equiv) and stir for 5 minutes at room temperature. -

Activation: Cool the reaction vessel to 0 °C. Dropwise add 2,4-dichlorobenzoyl chloride (1.2 equiv) via syringe.

-

Anhydride Validation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

-

Self-Validating Cue: A dense, white precipitate of

will form. If the solution remains clear, the activation has failed (likely due to wet solvent hydrolyzing the acyl chloride). Do not proceed to step 4 until this precipitate is abundant.

-

-

Acyl Transfer: Dilute the mixture with anhydrous toluene (optional, to achieve a 0.05 M final concentration). Add the alcohol (1.0–1.2 equiv) followed immediately by DMAP (1.5 equiv) in one solid portion.

-

Reaction Progression: Stir at room temperature (or heat to 60 °C for sterically hindered secondary/tertiary alcohols) until TLC/LC-MS indicates complete consumption of the mixed anhydride (typically 2–6 hours).

-

Quench & Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with EtOAc or DCM.-